molecular formula C9H11BrN2O3S B15234250 Methyl 2-bromo-5-morpholinothiazole-4-carboxylate

Methyl 2-bromo-5-morpholinothiazole-4-carboxylate

Cat. No.: B15234250
M. Wt: 307.17 g/mol
InChI Key: UVIXVZADFAFLNC-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-morpholinothiazole-4-carboxylate is a chemical compound with the molecular formula C9H11BrN2O3S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-morpholinothiazole-4-carboxylate typically involves the bromination of a thiazole derivative followed by esterification. One common method includes the reaction of 2-aminothiazole with bromine to form 2-bromo-5-aminothiazole. This intermediate is then reacted with methyl chloroformate in the presence of a base to yield the desired ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-morpholinothiazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Oxidation can lead to sulfoxides or sulfones.

    Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-bromo-5-morpholinothiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-morpholinothiazole-4-carboxylate is not fully understood. its biological activity is likely related to its ability to interact with specific enzymes or receptors. The bromine atom and the ester group may play crucial roles in binding to molecular targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-5-methylthiazole-4-carboxylate: Similar in structure but with a methyl group instead of a morpholine ring.

    Methyl 2-bromo-4-oxazolecarboxylate: Contains an oxazole ring instead of a thiazole ring.

    Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-bromo-5-morpholinothiazole-4-carboxylate is unique due to the presence of the morpholine ring, which can enhance its solubility and potentially its biological activity. This structural feature distinguishes it from other thiazole derivatives and may confer unique properties in terms of reactivity and interaction with biological targets.

Properties

Molecular Formula

C9H11BrN2O3S

Molecular Weight

307.17 g/mol

IUPAC Name

methyl 2-bromo-5-morpholin-4-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H11BrN2O3S/c1-14-8(13)6-7(16-9(10)11-6)12-2-4-15-5-3-12/h2-5H2,1H3

InChI Key

UVIXVZADFAFLNC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)Br)N2CCOCC2

Origin of Product

United States

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